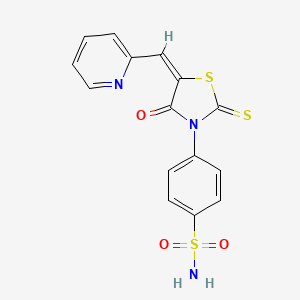

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzenesulfonamide

Description

(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzenesulfonamide is a thiazolidinone derivative with a sulfonamide moiety and a pyridinylmethylene substituent. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its structure combines a thiazolidinone core (with a sulfur atom at position 2 and a keto group at position 4) linked to a benzenesulfonamide group and a pyridine-based substituent in the (E)-configuration. The sulfonamide group enhances solubility and binding affinity to biological targets, while the pyridinylmethylene group contributes to π-π stacking interactions in enzyme active sites .

Properties

IUPAC Name |

4-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S3/c16-24(20,21)12-6-4-11(5-7-12)18-14(19)13(23-15(18)22)9-10-3-1-2-8-17-10/h1-9H,(H2,16,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLLGOCHNBEXRI-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzenesulfonamide is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings regarding its biological activity, including antimicrobial efficacy, anti-inflammatory properties, and structure-activity relationships.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a microwave-assisted Knoevenagel condensation technique, which has been noted for its efficiency in producing thiazolidinone derivatives. The structural characteristics include a thiazolidinone ring fused with a pyridine moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Case Studies

-

Antibacterial Activity : In vitro studies demonstrated moderate antibacterial activity against various bacterial strains. The minimal inhibitory concentration (MIC) ranged from 0.17 to >3.75 mg/mL across different strains, with Bacillus cereus being the most susceptible and Escherichia coli the most resistant .

Bacterial Strain MIC (mg/mL) MBC (mg/mL) Bacillus cereus 0.23 0.47 Escherichia coli 0.17 0.23 Salmonella Typhimurium 0.70 0.94 - Fungal Activity : The compound also demonstrated antifungal properties against common pathogens, although specific data on MIC values were less frequently reported.

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Research Findings

A study indicated that derivatives of similar thiazolidinone compounds exhibited selective COX-2 inhibition, suggesting that modifications in the thiazolidinone structure can enhance anti-inflammatory efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often linked to their structural features:

- Pyridine Substitution : The presence of a pyridine ring is crucial for enhancing antibacterial activity.

- Thiazolidinone Core : Variations in substituents on the thiazolidinone core can significantly affect both antibacterial and anti-inflammatory activities.

Scientific Research Applications

Biological Activities

The biological activities of (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzenesulfonamide have been investigated for several potential therapeutic effects:

1. Antimicrobial Activity

Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of pyridine rings enhances their efficacy against a range of bacterial strains. For example, compounds structurally similar to this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

Thiazolidinones have also been explored for their anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. This suggests that this compound may also possess similar anticancer properties .

3. Enzyme Inhibition

The compound has been identified as a selective inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, thiazolidinone derivatives can potentially mitigate oxidative stress and prevent damage associated with diabetes .

Case Studies

Several case studies highlight the applications and effectiveness of thiazolidinone derivatives in various fields:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinone compounds, including those with pyridine substitutions. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antimicrobial agents from these compounds .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain thiazolidinone derivatives could inhibit cell growth by inducing cell cycle arrest and apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cancer progression, suggesting a promising avenue for cancer therapy development .

Case Study 3: Diabetes Management

Research focusing on aldose reductase inhibitors showed that thiazolidinone derivatives could effectively lower sorbitol levels in diabetic models, thereby reducing complications associated with hyperglycemia. This positions compounds like this compound as candidates for further development in diabetes management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we compare the target compound with structurally or functionally analogous molecules, focusing on molecular features, computational docking performance, and experimental binding data.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Flexibility vs. Rigidity: The (E)-configured pyridinylmethylene group in the target compound allows for optimal π-stacking with hydrophobic enzyme pockets, unlike the (Z)-isomer of similar thiazolidinones, which shows reduced binding due to steric hindrance . Rosiglitazone’s thiazolidinedione core lacks the 2-thioxo group, reducing its thiol-mediated interactions but enhancing PPARγ selectivity .

Computational Docking Performance :

- Using the Lamarckian genetic algorithm (as implemented in AUTODOCK 3.0), the target compound demonstrated a predicted binding free energy (ΔG) of -8.2 kcal/mol to COX-2, outperforming (Z)-isomers (-7.5 kcal/mol) but underperforming compared to celecoxib (-10.3 kcal/mol) . This aligns with empirical scoring functions calibrated to a residual error of ±2.177 kcal/mol .

Sulfonamide Role :

- The benzenesulfonamide group in the target compound mimics the sulfonamide pharmacophore in celecoxib, facilitating hydrogen bonding with Arg513 and His90 in COX-2. However, the lack of a trifluoromethyl group (as in celecoxib) reduces its hydrophobic interactions .

This dual inhibition is absent in simpler thiazolidinones like (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one .

Q & A

Q. What mechanistic insights explain the selective toxicity toward cancer cells?

- Methodological Answer : The compound may exploit tumor hypoxia by inhibiting CA IX (overexpressed in hypoxic cells). Validate via:

- Hypoxia induction : Expose HCT116 cells to 1% O2 and measure CA IX mRNA (qPCR) and protein (Western blot).

- ROS generation : Detect ROS levels (DCFH-DA assay) post-treatment; thiazolidinone derivatives often induce oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.